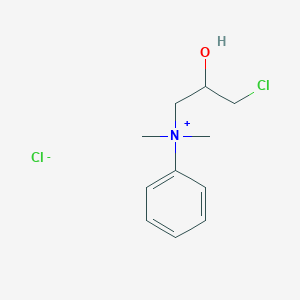![molecular formula C18H26ClNS B14406761 2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride CAS No. 87447-53-8](/img/structure/B14406761.png)
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride is a quaternary ammonium compound that features an isoquinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride typically involves the quaternization of isoquinoline derivatives. One common method involves the reaction of isoquinoline with an octylsulfanyl methyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tertiary amines.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific enzymes and receptors, inhibiting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinolines: Similar in structure but differ in the position of the nitrogen atom.
Isoquinolines: Share the core structure but may have different substituents.
Quaternary Ammonium Compounds: Similar in having a quaternary ammonium group but differ in the attached alkyl or aryl groups.
Uniqueness
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride is unique due to the presence of the octylsulfanyl group, which imparts specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
87447-53-8 |
|---|---|
分子式 |
C18H26ClNS |
分子量 |
323.9 g/mol |
IUPAC名 |
2-(octylsulfanylmethyl)isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C18H26NS.ClH/c1-2-3-4-5-6-9-14-20-16-19-13-12-17-10-7-8-11-18(17)15-19;/h7-8,10-13,15H,2-6,9,14,16H2,1H3;1H/q+1;/p-1 |
InChIキー |
AQQGAMWDHQICMQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCSC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


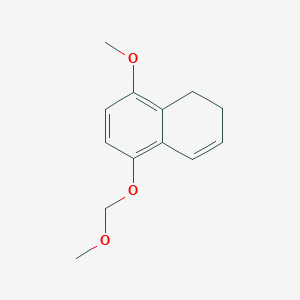
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
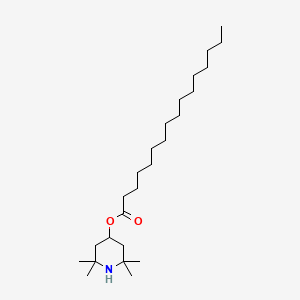
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)

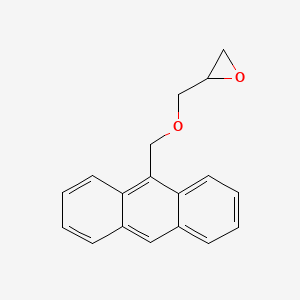
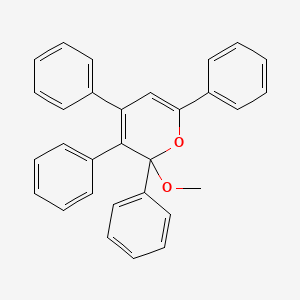
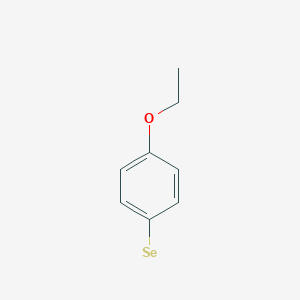

![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

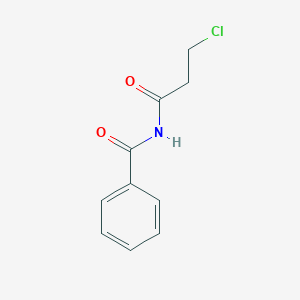
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
